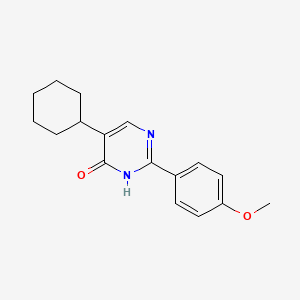![molecular formula C16H26N2 B14593374 Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- CAS No. 61581-01-9](/img/structure/B14593374.png)
Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- is a complex organic compound featuring a pyrrolidine ring. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry due to its versatile chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives typically involves the cyclization of appropriate precursors. For instance, pyrrolidine can be synthesized by the reaction of 1,4-butanediol and ammonia at elevated temperatures (165–200°C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This method can be adapted to introduce various substituents, leading to the formation of more complex derivatives like Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves continuous flow reactors and fixed-bed catalysts to ensure high yields and purity. The process typically includes multiple stages of purification and separation, such as extractive and azeotropic distillation .
化学反应分析
Types of Reactions
Pyrrolidine derivatives undergo a variety of chemical reactions, including:
Oxidation: Pyrrolidine can be oxidized to form pyrrolidone derivatives.
Reduction: Reduction reactions can convert pyrrolidine derivatives into more saturated compounds.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Nucleophiles: Halides, alkoxides, and amines are frequently used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine can yield pyrrolidone, while nucleophilic substitution can introduce various functional groups into the pyrrolidine ring .
科学研究应用
Pyrrolidine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Serve as intermediates in the synthesis of biologically active compounds.
Industry: Employed in the production of pesticides and rubber accelerators.
作用机制
The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets. For instance, pyrrolidine can activate ketones and aldehydes toward nucleophilic addition by forming enamines . This activation facilitates various chemical transformations, making pyrrolidine derivatives valuable in synthetic chemistry.
相似化合物的比较
Similar Compounds
Nicotine: A well-known pyrrolidine derivative with significant biological activity.
Pyrrolizines: Compounds with a similar nitrogen-containing ring structure.
Pyrrolidine-2-one: Another derivative with distinct chemical properties.
Uniqueness
Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- is unique due to its specific functional groups, which confer enhanced reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial settings.
属性
CAS 编号 |
61581-01-9 |
|---|---|
分子式 |
C16H26N2 |
分子量 |
246.39 g/mol |
IUPAC 名称 |
1-[(3-methylidene-2-pyrrolidin-1-ylcyclohexen-1-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C16H26N2/c1-14-7-6-8-15(13-17-9-2-3-10-17)16(14)18-11-4-5-12-18/h1-13H2 |
InChI 键 |
PFTNRUJGXMRQKI-UHFFFAOYSA-N |
规范 SMILES |
C=C1CCCC(=C1N2CCCC2)CN3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14593296.png)
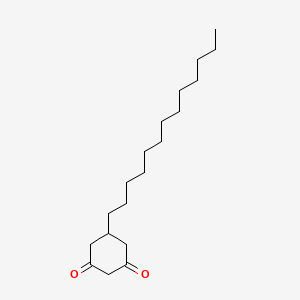

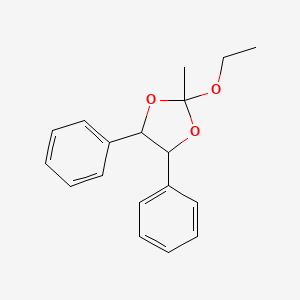
![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)

![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)
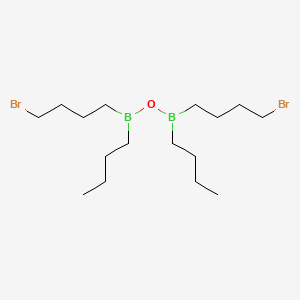


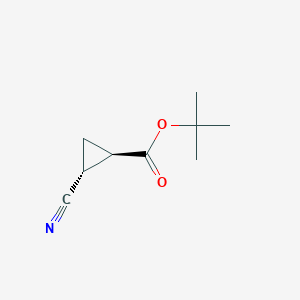
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
